molecular formula C21H21ClN2O3 B11477544 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyethyl)-2-oxoacetamide

2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyethyl)-2-oxoacetamide

Cat. No.: B11477544
M. Wt: 384.9 g/mol
InChI Key: ZZACPMHSGDQCKT-UHFFFAOYSA-N
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Description

2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyethyl)-2-oxoacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an indole core, a chlorobenzyl group, and an ethoxyethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyethyl)-2-oxoacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Oxoacetamide Moiety: The final step involves the reaction of the chlorobenzyl-indole intermediate with ethyl oxalyl chloride and subsequent reaction with 2-ethoxyethylamine to form the desired oxoacetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyethyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyethyl)-2-oxoacetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]-N-(2-ethoxyethyl)-2-oxoacetamide

InChI

InChI=1S/C21H21ClN2O3/c1-2-27-12-11-23-21(26)20(25)17-14-24(19-10-6-4-8-16(17)19)13-15-7-3-5-9-18(15)22/h3-10,14H,2,11-13H2,1H3,(H,23,26)

InChI Key

ZZACPMHSGDQCKT-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3Cl

Origin of Product

United States

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